AT1 Receptor Binding Affinity: Ripisartan IC50 = 35.8 nM vs. Losartan IC50 = 20 nM
Ripisartan bound selectively to AT1 receptors with an IC50 of 35.8 nM in rat adrenal membranes and 23.8 nM in cultured vascular smooth muscle cells [1]. By comparison, losartan exhibits an IC50 of 20 nM in similar binding assays [2]. Although losartan shows slightly higher binding affinity (~1.8-fold), Ripisartan's functional antagonism (pA2) is 79-fold greater than losartan (see Evidence Item 3), demonstrating that binding affinity alone does not predict functional potency.
| Evidence Dimension | AT1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 35.8 nM (rat adrenal membranes), 23.8 nM (vascular smooth muscle cells) |
| Comparator Or Baseline | Losartan: IC50 = 20 nM |
| Quantified Difference | Losartan is ~1.8-fold more potent in binding; however, Ripisartan exhibits 79-fold higher functional potency (pA2 9.86 vs. 7.96) |
| Conditions | [125I]Sar1,Ile8-Angiotensin II radioligand binding assay |
Why This Matters
Functional antagonism (pA2) better predicts therapeutic efficacy than binding affinity alone; Ripisartan's superior pA2 value suggests greater in vivo potency per unit of receptor occupancy, making it a more efficient tool for achieving maximal AT1 blockade in preclinical models.
- [1] Caussade F, et al. In vitro pharmacological characterization of UP 269-6, a novel nonpeptide angiotensin II receptor antagonist. Fundam Clin Pharmacol. 1995;9(2):119-28. PMID: 7628824. View Source
- [2] ActiveInhibitor. Losartan. IC50 = 20 nM. View Source
